Benorilate
Overview
Description
Benorylate, also known as 4-acetamidophenyl 2-(acetyloxy)benzoate, is an ester-linked codrug of acetylsalicylic acid (aspirin) and paracetamol (acetaminophen). It is primarily used as an anti-inflammatory and antipyretic medication. Benorylate is known for its ability to reduce fever and alleviate pain, although it has been shown to be less effective than taking acetylsalicylic acid and paracetamol separately .
Mechanism of Action
- Its primary targets include cyclooxygenase (COX) enzymes . These enzymes play a crucial role in synthesizing prostaglandins , which are inflammatory mediators responsible for pain, fever, and inflammation .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Benorilate integrates therapeutic benefits akin to aspirin while boasting superior gastric tolerance . The presence of an acetoxybenzoyl group attached to the anthranilic acid backbone differentiates this compound from typical salicylates, influencing its pharmacological properties and behavior in biological systems .
Cellular Effects
Given its anti-inflammatory and antipyretic properties , it can be inferred that this compound likely influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound is a COX inhibitor . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a unique molecular structure that incorporates characteristics from both starting compounds .
Dosage Effects in Animal Models
It is known that this compound is used as an anti-inflammatory and antipyretic medication .
Metabolic Pathways
This compound is involved in the COX inhibition pathway . It interacts with cyclooxygenases inhibitors .
Transport and Distribution
It is known that this compound is an ester-linked codrug of aspirin with paracetamol .
Subcellular Localization
It is known that this compound is an ester-linked codrug of aspirin with paracetamol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benorylate involves the reaction of acetyl salicoyl chloride with paracetamol. The process typically includes the following steps:
Formation of Acetyl Salicoyl Chloride: Acetylsalicylic acid reacts with dichloromethyl (trichloromethyl) carbonic ester in the presence of a catalyst such as N,N-dimethylformamide to form acetyl salicoyl chloride.
Formation of Benorylate: Acetyl salicoyl chloride then reacts with sodium para-acetaminophenol under the action of a phase transfer catalyst like polyoxyethylene glycol-6000 at room temperature to produce benorylate.
Industrial Production Methods: The industrial production of benorylate follows similar synthetic routes but is optimized for higher productivity and lower environmental impact. The use of solvents like toluene or tetrahydrofuran and phase transfer catalysis ensures a simple process with mild reaction conditions, low production costs, and minimal pollution .
Chemical Reactions Analysis
Types of Reactions: Benorylate undergoes various chemical reactions, including:
Hydrolysis: Partial saponification of benorylate leads to the formation of acetaminosalol (phenetsal).
Photolytic Degradation: Exposure to ultraviolet light can cause the photolytic degradation of benorylate, leading to the formation of isolable and characterizable photoproducts.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.
Photolytic Degradation: Involves exposure to ultraviolet light under controlled conditions.
Major Products Formed:
Acetaminosalol (Phenetsal): Formed through partial saponification.
Photoproducts: Formed through photolytic degradation.
Scientific Research Applications
Benorylate has various applications in scientific research, including:
Chemistry: Used as a model compound to study ester-linked codrugs and their stability.
Biology: Investigated for its effects on cellular processes and potential cytotoxicity of its photoproducts.
Industry: Employed in the formulation of pharmaceutical products for pain and fever relief.
Comparison with Similar Compounds
Acetylsalicylic Acid (Aspirin): An anti-inflammatory and antipyretic agent.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic.
Comparison:
Benorylate’s unique combination of acetylsalicylic acid and paracetamol offers a distinct approach to pain and fever management, although its individual components may provide more effective relief when used separately.
Properties
IUPAC Name |
(4-acetamidophenyl) 2-acetyloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKLNWAOXSSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022649 | |
Record name | Benorylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5003-48-5 | |
Record name | Benorylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5003-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benorilate [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benorilate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13657 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benorylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benorilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENORILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1QX9DV96G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the combined effects of acetylsalicylic acid and paracetamol compare to their individual effects?
A1: Research suggests that the combination of acetylsalicylic acid and paracetamol, as seen with Benorilate, may offer several advantages []. These include enhanced analgesic and anti-inflammatory activity, reduced risk of adverse gastrointestinal effects compared to acetylsalicylic acid alone, and a potentially more favorable pharmacokinetic profile compared to acetylsalicylic acid [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound's molecular formula is C17H15NO5, and its molecular weight is 313.3 g/mol.
Q3: What are some key spectroscopic characteristics of this compound?
A3: Several studies employed spectroscopic techniques for this compound analysis. For instance, one study used UV spectrophotometry for this compound tablet dissolution testing, with a detection wavelength of 240 nm []. Another study employed HPLC with UV detection at 254 nm to identify and quantify this compound and its impurities [].
Q4: How stable is this compound under different conditions?
A4: Research suggests that this compound is susceptible to hydrolysis, particularly in aqueous solutions []. Formulation strategies, such as the use of appropriate excipients and packaging, are crucial to minimize hydrolysis and ensure drug stability.
Q5: What formulation strategies are employed to improve the stability and bioavailability of this compound?
A5: Reducing this compound particle size has been shown to improve its dissolution rate and potentially enhance its bioavailability []. The use of suspending agents, such as tragacanth, has been explored in the formulation of this compound suspensions to enhance stability and prevent settling [].
Q6: What is the pharmacokinetic profile of this compound?
A6: Following oral administration, this compound is absorbed from the gastrointestinal tract and rapidly hydrolyzed to acetylsalicylic acid and paracetamol []. These metabolites undergo further metabolism, primarily in the liver, and are excreted mainly in the urine.
Q7: Are there any known drug interactions associated with this compound?
A7: As this compound is metabolized to acetylsalicylic acid and paracetamol, it can potentially interact with drugs that interfere with the metabolism or effects of these compounds [].
Q8: What preclinical models have been used to evaluate the efficacy of this compound?
A8: Studies have investigated the anti-inflammatory effects of this compound using the cotton pellet-induced granuloma model in rats, demonstrating its ability to suppress inflammatory responses [, ]. Researchers have also used animal models to study the gastrointestinal effects of this compound, comparing its safety profile to that of acetylsalicylic acid [].
Q9: What analytical methods are commonly used for the detection and quantification of this compound and its metabolites?
A9: Several analytical techniques have been employed to study this compound and its metabolites. High-performance liquid chromatography (HPLC) is frequently used for the separation and quantification of this compound and its related substances [, ]. Other methods include UV spectrophotometry [] and capillary electrophoresis with chemiluminescence detection [].
Q10: What factors influence the dissolution and solubility of this compound?
A10: The dissolution rate of this compound tablets has been shown to be affected by factors such as particle size and the presence of surfactants in the dissolution medium [, ].
Q11: What quality control measures are important for this compound manufacturing?
A11: Ensuring the quality and consistency of this compound drug products is crucial. This includes controlling the particle size of the drug substance, monitoring for impurities during synthesis, and conducting dissolution testing on the finished dosage form [, , ].
Q12: What are some alternative drugs to this compound for pain and inflammation?
A12: Other nonsteroidal anti-inflammatory drugs (NSAIDs) are available as alternatives to this compound, offering a range of options with different pharmacokinetic and pharmacodynamic profiles [].
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